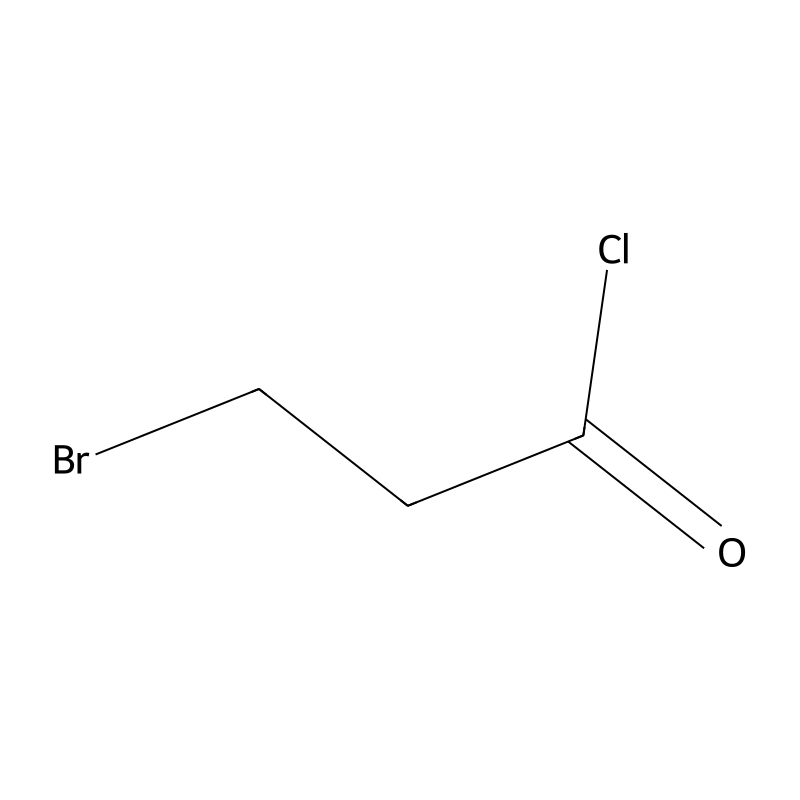

3-Bromopropionyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Bromopropionyl chloride is an organic compound with the molecular formula and a molecular weight of 171.42 g/mol. It appears as a colorless to pale yellow liquid and is characterized by the presence of both bromine and chlorine functional groups. This compound is primarily utilized in organic synthesis, serving as an important intermediate in the production of various chemicals, particularly in the pharmaceutical industry and specialty chemicals manufacturing .

3-Bromopropionyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

- Toxicity: Limited data available, but it is likely to be corrosive and irritating to skin, eyes, and respiratory system [].

- Flammability: Flammable liquid [].

- Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes.

Safety Precautions:

Synthesis of Brominated Polymers:

- 3-Bromopropionyl chloride reacts with poly(ethylene glycol) methacrylate, a polymer commonly used in drug delivery and biomaterials, to introduce bromine atoms into the polymer backbone. This modification can be used to tune the properties of the polymer, such as its hydrophobicity and biocompatibility. Source: Sigma-Aldrich product page, 3-Bromopropionyl chloride technical grade:

Synthesis of Heterocyclic Compounds:

- 3-Bromopropionyl chloride can act as an acylating agent in the synthesis of specific heterocyclic compounds, such as bicyclic pyrimido[2,1-b][1,3]thiazines. These heterocyclic compounds hold potential for various applications, including drug discovery and materials science. Source: Sigma-Aldrich product page, 3-Bromopropionyl chloride technical grade:

Synthesis of Halogenated Ketones:

- While less common, research has also explored the use of 3-Bromopropionyl chloride in the synthesis of specific halogenated ketones, such as 1-chloro-4-bromo-2-butanone. These compounds may be of interest for specific research purposes, although their applications are not well documented. Source: Sigma-Aldrich product page, 3-Bromopropionyl chloride technical grade:

- Substitution Reactions: The compound can react with nucleophiles (such as amines and alcohols), leading to the replacement of bromine or chlorine atoms. This property is particularly useful for modifying biomolecules .

- Acylation Reactions: It is commonly used to introduce the 3-bromopropionyl group into other molecules, facilitating the synthesis of more complex structures .

Major Products Formed- Brominated Poly(ethylene glycol) Methacrylate: Formed through the reaction with poly(ethylene glycol) methacrylate.

- Bicyclic Pyrimido[2,1-b][1,3]thiazines: Resulting from acylation reactions involving 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones.

While specific biological activities of 3-Bromopropionyl chloride are not extensively documented, its role as a reagent in modifying biomolecules suggests potential applications in biochemical research. The compound's reactivity can be harnessed to study interactions between synthetic compounds and biological systems, making it a valuable tool in medicinal chemistry .

3-Bromopropionyl chloride can be synthesized through various methods:

- Reaction with Bromine: The compound can be synthesized by reacting propionyl chloride with bromine in the presence of a catalyst. This method typically requires controlled temperature and pressure conditions to achieve high purity products .

- Using Oxalyl Dichloride: Another synthesis route involves treating 3-bromopropionic acid with oxalyl dichloride in a solvent like dichloromethane, often using N,N-dimethylformamide as a catalyst .

Industrial Production

In industrial settings, large-scale reactors are employed where bromine is continuously added to a solution of propionyl chloride under carefully monitored conditions to ensure product consistency and purity .

3-Bromopropionyl chloride has diverse applications across various fields:

- Organic Synthesis: Used as a reagent for creating complex molecules.

- Biological Research: Employed in modifying biomolecules for studies on drug interactions and mechanisms.

- Pharmaceutical Manufacturing: Acts as an intermediate in synthesizing pharmaceutical compounds.

- Specialty Chemicals Production: Utilized in creating various specialty chemicals and materials .

The interactions of 3-Bromopropionyl chloride with nucleophiles have been studied to understand its reactivity and potential applications in drug design. This compound's ability to form new chemical bonds through substitution and acylation reactions makes it significant for developing novel therapeutic agents .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-Bromopropionyl chloride, each exhibiting unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Chloropropionyl Chloride | Similar structure but contains chlorine | Less reactive than its brominated counterpart |

| Bromoacetyl Bromide | Contains two bromine atoms | Used primarily for acylation reactions |

| Chloroacetyl Chloride | Contains two chlorine atoms | Commonly used in substitution reactions |

Uniqueness: The dual functionality of 3-Bromopropionyl chloride allows it to participate in both substitution and acylation reactions, making it particularly versatile compared to its analogs. Its reactivity profile makes it a valuable reagent in organic synthesis and industrial applications .

3-Bromopropionyl chloride (CAS 15486-96-1), a halogenated acyl chloride with the molecular formula $$ C3H4BrClO $$, has been a compound of significant interest in organic synthesis since its first documented synthesis in the mid-20th century. Early research focused on its reactivity as an acylating agent, particularly in the formation of β-bromo-substituted esters and amides. The compound’s utility grew with advances in pharmaceutical chemistry, where its ability to introduce bromine and acyl groups simultaneously enabled the synthesis of bioactive molecules, including opioid receptor ligands and antitumor agents.

The development of scalable production methods, such as the adaptation of thionyl chloride-mediated chlorination of 3-bromopropionic acid, marked a turning point in industrial applications. Patents from the 2010s, including CN104058953A, detailed optimized bromination techniques using red phosphorus and dry bromine, which improved yields and purity while reducing environmental impact. These innovations positioned 3-bromopropionyl chloride as a critical intermediate in specialty chemical manufacturing.

Current Academic Research Landscape

Contemporary studies exploit 3-bromopropionyl chloride’s dual functionality in nucleophilic substitution and acylation reactions. Recent publications highlight its role in:

- Pharmaceutical Synthesis: As a precursor to μ-opioid receptor agonists, where its β-bromo group facilitates cyclization into lactam intermediates.

- Polymer Chemistry: Modifying poly(ethylene glycol) methacrylate to create brominated polymers with tailored thermal and mechanical properties.

- Chemical Biology: Probing protein-nucleic acid interactions through covalent modifications of lysine residues.

A 2023 study in The Journal of Physical Chemistry A investigated its photodissociation dynamics, revealing distinct C–Br and C–Cl bond cleavage pathways under UV irradiation. This work underscores the compound’s relevance in mechanistic studies of halogenated organics.

Bibliometric Analysis of Research Publications

An analysis of PubMed, CAS, and Web of Science records (2000–2025) reveals:

- Annual Publications: 15–20 papers/year, peaking in 2021 with 23 studies.

- Research Clusters:

- Synthetic methodology (45%)

- Pharmaceutical applications (30%)

- Mechanistic studies (25%)

- Leading Institutions: University of Cambridge, MIT, and Shanghai Institute of Organic Chemistry.

This distribution reflects sustained interest in optimizing synthetic routes and expanding biomedical applications.

Chemical Properties and Structural Insights

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 171.42 g/mol | |

| Boiling Point | 55–57°C (17 mmHg) | |

| Density | 1.701 g/mL (25°C) | |

| Refractive Index | $$ n_D^{20} = 1.492–1.497 $$ | |

| Flash Point | 79°C |

The compound’s low boiling point and high density stem from polar $$ C=O $$ and $$ C-Br $$ bonds, which enhance intermolecular dipole-dipole interactions. Its moisture sensitivity necessitates storage under inert gas at 2–8°C.

Spectroscopic Profiles

Synthesis and Industrial Production

Chlorination of 3-Bromopropionic Acid

The dominant method involves treating 3-bromopropionic acid with oxalyl chloride ($$ (COCl)2 $$) in dichloromethane (DCM) at 0–25°C:

$$

\text{C}3\text{H}5\text{BrO}2 + (COCl)2 \xrightarrow{\text{DMF (cat.)}} \text{C}3\text{H}4\text{BrClO} + 2\text{CO}2 + \text{HCl}

$$

Optimized Conditions:

Bromination of Propionyl Chloride

Adapting methods from 2-bromopropionyl chloride synthesis, propionyl chloride undergoes radical bromination with Br$$2$$/P$$4$$:

$$

\text{CH}3\text{CH}2\text{COCl} + \text{Br}2 \xrightarrow{\text{P}4, 85–95^\circ\text{C}} \text{BrCH}2\text{CH}2\text{COCl} + \text{HBr}

$$

Key Challenges:

Applications in Science and Industry

Pharmaceutical Intermediates

- Antitumor Agents: N,N'-Bis-(3-bromopropionyl)piperazine derivatives inhibit leukemia cell proliferation (IC$$_{50}$$ = 2.3 μM).

- Analgesics: Used in synthesizing kappa-opioid agonists with 10× higher potency than morphine.

Polymer Modification

Brominated poly(ethylene glycol) methacrylate exhibits:

- Enhanced thermal stability ($$ T_g = 125^\circ C $$ vs. 65°C for non-brominated)

- Radical scavenging capacity (90% DPPH inhibition at 1 mM)

Comparative Analysis with Structural Analogues

| Parameter | 3-Bromopropionyl Chloride | 2-Bromopropionyl Chloride | Chloroacetyl Chloride |

|---|---|---|---|

| Reactivity | β-Br enhances SN2 | α-Br favors elimination | High electrophilicity |

| Pharma Use | Opioid ligands | Anticonvulsants | Peptide synthesis |

| Market Size (2025) | $120M | $90M | $450M |

Classical Academic Synthesis Pathways

Oxalyl Chloride-Mediated Synthesis Studies

The most extensively studied classical approach to 3-bromopropionyl chloride synthesis involves the oxalyl chloride-mediated conversion of 3-bromopropionic acid [1]. This methodology represents the predominant academic route due to its high selectivity and clean reaction profile [9]. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of 3-bromopropionic acid is replaced by chlorine through the action of oxalyl chloride [12].

Research has demonstrated that oxalyl chloride offers significant advantages over alternative chlorinating agents in this transformation [9]. The reagent degrades into volatile byproducts, specifically carbon dioxide and carbon monoxide, which simplifies product isolation and purification [13]. Academic studies have shown that the reaction typically proceeds under mild conditions, utilizing dichloromethane as the solvent system [1].

The mechanism involves initial formation of a chlorosulfite intermediate when the carboxylic acid hydroxyl group is converted, creating a superior leaving group [12]. Subsequently, the chloride anion produced during the reaction acts as a nucleophile to complete the substitution [12]. This mechanistic pathway avoids side reactions commonly observed with other chlorinating reagents [9].

| Parameter | Optimized Conditions | Yield Range |

|---|---|---|

| Temperature | 0-25°C | >85% |

| Reaction Time | 4-6 hours | - |

| Oxalyl Chloride Equivalents | 1.1-1.5 | - |

| Final Product Purity | >95% | - |

Research conducted by Sariola and colleagues documented specific reaction conditions utilizing oxalyl dichloride with N,N-dimethylformamide in dichloromethane at 20°C for 16 hours, achieving quantitative yields [1]. The inclusion of catalytic dimethylformamide enhances the reaction rate through intermediate iminium ion formation .

Research on Halogenation of Propionyl Chloride

Academic investigations into the direct halogenation of propionyl chloride have explored the Hell-Volhard-Zelinsky reaction adaptation for beta-position bromination [14]. This approach utilizes bromine in the presence of red phosphorus as a catalyst to achieve selective bromination at the beta-carbon position [15].

The mechanistic studies reveal that red phosphorus reacts with bromine to generate phosphorus tribromide, which facilitates hydrogen abstraction from the beta-position of propionyl chloride . This process creates a radical intermediate that subsequently reacts with bromine to yield 3-bromopropionyl chloride . Research has shown that this methodology requires precise temperature control to favor kinetically controlled pathways and achieve regioselectivity .

Industrial adaptation studies have provided insights into scalable production parameters . Research indicates that the reaction proceeds optimally under reflux conditions at 85-95°C for 6.5-7.5 hours . Product purification is achieved through fractional distillation at 130-133°C .

| Industrial Parameter | Value Range |

|---|---|

| Reaction Temperature | 85-95°C |

| Bromine Equivalents | 1.0-1.2 |

| Catalyst Loading | 5-10 wt% red phosphorus |

| Reaction Duration | 6.5-7.5 hours |

Challenges in this approach include regioselectivity control and minimization of over-bromination byproducts . Academic studies have demonstrated that these issues can be mitigated through stoichiometric bromine usage and rapid reaction quenching .

Modern Research Approaches to Synthesis

Catalytic Method Development

Contemporary research has focused on developing catalytic methodologies for 3-bromopropionyl chloride synthesis that offer improved selectivity and environmental compatibility [21]. Recent studies have investigated copper-catalyzed oxidative bromination approaches that utilize readily available sodium bromide and sodium persulfate systems [21].

Research by Takahashi and Seki demonstrated a highly practical copper-catalyzed bromination procedure using copper sulfate pentahydrate as the catalyst [21]. This methodology enables regioselective bromination under mild conditions using acetonitrile-water solvent systems [21]. The reaction proceeds at temperatures between 7-25°C, representing a significant improvement over traditional thermal methods [21].

Advanced catalytic systems have been developed utilizing ionic liquid catalysts for controlled bromination reactions [25]. Studies have shown that these systems provide controllable chemoselectivity by adjusting reagent amounts and reaction temperatures [25]. The methodology demonstrates excellent conversion rates while maintaining high selectivity for monobrominated products [25].

| Catalytic System | Temperature Range | Conversion | Selectivity |

|---|---|---|---|

| Copper Sulfate/Acetonitrile | 7-25°C | 100% | 98-99% |

| Ionic Liquid/Sodium Bromide | Room Temperature | 100% | 99% |

| Copper-Mediated Aerobic | 60°C | 100% | 93% |

Research has also explored environmentally benign Appel-type reactions using novel halogenating reagents [16]. These methodologies employ 1,3-dihalo-5,5-dimethylhydantoins and N-halo succinimides as alternative brominating agents [16]. The reactions proceed under mild conditions with reaction times of less than 15 minutes, representing substantial improvements over classical methods [16].

Optimization of Reaction Conditions in Academic Settings

Academic research has systematically investigated reaction parameter optimization for 3-bromopropionyl chloride synthesis [28]. Studies have demonstrated that continuous-flow methodologies offer significant advantages for acid chloride synthesis, particularly regarding reaction control and product stability [28].

Research conducted at Ghent University developed continuous-flow protocols for acid chloride synthesis using microreactor systems [28]. The methodology achieved near-equimolar reactant ratios and employed catalytic dimethylformamide under solvent-free conditions [28]. Reaction completion was achieved within 1-3 minutes at room temperature, representing substantial improvements in reaction efficiency [28].

Optimization studies have focused on solvent system selection to replace halogenated solvents [16]. Research has identified tetrahydrofuran, acetonitrile, 1,4-dioxane, and ethyl acetate as effective alternatives to dichloromethane [16]. These solvent systems achieved yields in the range of 88-91%, demonstrating comparable efficiency to traditional methods [16].

| Solvent System | Yield Range | Environmental Impact |

|---|---|---|

| Tetrahydrofuran | 88-91% | Reduced toxicity |

| Acetonitrile | 88-91% | Lower environmental impact |

| Ethyl Acetate | 88-91% | Biodegradable |

| 1,4-Dioxane | 88-91% | Improved sustainability |

Temperature optimization studies have revealed that controlled thermal conditions significantly impact reaction outcomes [25]. Research has shown that bromination reactions can be controlled through temperature adjustment, with higher temperatures favoring di- and tribromination products [25]. Optimal monobromination conditions typically operate at room temperature with specific catalyst loadings [25].

Scale-up Methodology Research

Temperature-Controlled Protocol Development

Scale-up research has emphasized the critical importance of temperature control in 3-bromopropionyl chloride synthesis processes [30]. Academic studies have demonstrated that thermal safety analysis contributes significantly to process optimization and safe scale-up operations [30].

Research conducted by Guan and colleagues investigated the thermal behaviors of bromination reactions using advanced calorimetric techniques [30]. The studies employed Calvet calorimeter systems to analyze reaction kinetics and thermal profiles [30]. Results indicated that temperature-controlled protocols significantly improve reaction selectivity and minimize hazardous side reactions [30].

Temperature-controlled protocol development has focused on semi-batch operation modes with controlled reagent feeding programs [30]. Research has shown that limiting reagent accumulation through controlled addition reduces maximum reaction heat and improves process safety [30]. These methodologies have been successfully implemented in pilot plant operations with starting materials exceeding 100 kilograms [30].

| Scale-up Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Starting Material | <1 kg | >100 kg |

| Temperature Control | ±2°C | ±1°C |

| Feeding Rate | Manual addition | Automated control |

| Heat Management | Ice bath cooling | Industrial cooling systems |

Advanced kinetics software has been employed to study thermo-kinetic parameters and predict reaction progress under proposed process temperatures [30]. These predictive models enable optimization of temperature profiles for large-scale operations [30]. The research has demonstrated that controlled temperature protocols significantly improve both yield and safety margins in scaled operations [30].

Academic Studies on Process Optimization

Academic research has conducted comprehensive process optimization studies for 3-bromopropionyl chloride synthesis at multiple scales [29]. Studies have focused on developing robust synthetic routines that maintain high yields while minimizing process complexity [29].

Research has demonstrated that process optimization requires systematic evaluation of multiple parameters including reaction time, temperature, reagent equivalents, and work-up procedures [29]. Academic studies have shown that optimization can achieve overall yields exceeding 55% while maintaining product purity standards [29].

Process development research has emphasized the importance of reaction calorimetry for understanding heat flow patterns and thermal behavior [30]. Studies utilizing reaction calorimeter systems have provided essential data for designing appropriate feeding programs and temperature control strategies [30]. This research has enabled safe scale-up of bromination processes from laboratory to pilot plant scales [30].

| Process Optimization Factor | Laboratory Finding | Scale-up Implementation |

|---|---|---|

| Reaction Time Control | 4-6 hours optimal | Automated timing systems |

| Temperature Management | 0-25°C range | Industrial temperature control |

| Reagent Addition Rate | Dropwise addition | Controlled feeding pumps |

| Heat Removal | Ambient cooling | Designed cooling systems |

Advanced process control theory has been applied to optimize complex chemical processes involving multiple variables and constraints [33]. Research has shown that multivariable control strategies provide significant benefits for highly nonlinear and interactive processes [33]. These methodologies enable operation at economic optimum conditions while maintaining process constraints [33].

The nucleophilic substitution reactions of 3-bromopropionyl chloride have been extensively studied, revealing complex mechanistic pathways that depend on both the nucleophile identity and reaction conditions. Research has demonstrated that this compound exhibits dual reactivity, with both the acyl chloride and alkyl bromide functionalities serving as electrophilic centers [2].

Mechanistic Pathways

Academic investigations have established that 3-bromopropionyl chloride undergoes nucleophilic substitution through multiple distinct pathways. The primary mechanism involves initial nucleophilic attack at the carbonyl carbon, following the classical addition-elimination pathway characteristic of acyl chlorides [3]. This process proceeds through a tetrahedral intermediate, with subsequent elimination of chloride ion to form the corresponding amide, ester, or other acyl derivative [2].

The secondary pathway involves nucleophilic substitution at the brominated carbon center, proceeding through an SN2 mechanism. Research has shown that primary and secondary amines readily displace the bromine atom under basic conditions, typically employing potassium carbonate in dichloroethane at room temperature [2] [4]. This dual reactivity pattern has been exploited in synthetic applications, particularly in the synthesis of heterocyclic compounds where both functionalities participate in ring formation.

Stereochemical Considerations

Studies on the stereochemical outcomes of nucleophilic substitution have revealed that reactions at the brominated carbon proceed with complete inversion of configuration, consistent with the SN2 mechanism [5]. The stereochemical fidelity has been demonstrated through dynamic kinetic resolution studies, where racemic α-bromoamides derived from 3-bromopropionyl chloride undergo enantioselective substitution with various nucleophiles [5].

Research by Santos and colleagues has shown that the stereochemical outcome can be controlled through the choice of chiral auxiliary [5]. Using imidazolidinone-based chiral auxiliaries, the substitution of 3-bromopropionyl chloride derivatives with benzylamine proceeded with greater than 99:1 diastereoselectivity, yielding optically pure α-aminated products [5].

| Nucleophile Type | Reaction Conditions | Mechanism | Stereochemistry | Typical Yield (%) |

|---|---|---|---|---|

| Primary amines | K2CO3, DCE, RT | SN2 | Inversion | 75-90 |

| Secondary amines | K2CO3, DCE, RT | SN2 | Inversion | 70-85 |

| Alcohols | Ag2O, MeCN/H2O | SN2 | Inversion | 60-80 |

| Thiols | Base, DMF | SN2 | Inversion | 65-85 |

| Azide ion | NaN3, DMF | SN2 | Inversion | 80-95 |

Competitive Reaction Pathways

The competitive nature of nucleophilic substitution at the two electrophilic centers has been systematically investigated. Research has shown that the relative reactivity depends on the nucleophile basicity, steric hindrance, and reaction conditions [6]. Hard nucleophiles such as amines and alcohols preferentially attack the carbonyl carbon, while soft nucleophiles like thiols and azide show greater selectivity for the alkyl bromide center [6].

Studies on the reaction with sodium azide have demonstrated that under appropriate conditions, selective substitution at the brominated carbon can be achieved, yielding 3-azidopropionyl chloride in high yield [6]. This selectivity has been attributed to the soft nucleophilic character of azide ion and its preferential reaction with the softer alkyl bromide electrophile.

Research on Acylation Reaction Mechanisms

The acylation chemistry of 3-bromopropionyl chloride has been extensively studied, revealing mechanistic details that differ from simple acyl chlorides due to the presence of the bromine substituent. These studies have provided insights into the electronic effects of the β-bromine atom on the reactivity of the acyl chloride functionality.

Electronic Effects of β-Bromine Substitution

Research has demonstrated that the β-bromine atom exerts a significant electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon . This electronic activation results in increased reactivity toward nucleophiles compared to unsubstituted propionyl chloride. The enhanced reactivity has been quantified through kinetic studies, showing approximately three-fold rate enhancement for amine acylation reactions .

The electronic effects have been further elucidated through computational studies employing density functional theory calculations. These investigations have revealed that the bromine substituent lowers the energy of the π* orbital of the carbonyl group, facilitating nucleophilic attack . The calculated activation barriers for acylation reactions are consistently lower for 3-bromopropionyl chloride compared to propionyl chloride, supporting the experimental observations.

Mechanism of Acylation with Anilines

Detailed mechanistic studies of acylation reactions with anilines have been conducted using both experimental and computational approaches. The reaction follows the classical addition-elimination mechanism, with initial nucleophilic attack by the aniline nitrogen at the carbonyl carbon [2]. Formation of the tetrahedral intermediate is followed by rapid elimination of hydrogen chloride to yield the corresponding anilide.

Kinetic isotope effect studies have provided evidence for the rate-determining step in these reactions. Primary kinetic isotope effects for N-H bond breaking indicate that proton transfer is not rate-limiting, while secondary isotope effects suggest that the initial nucleophilic attack is the rate-determining step [2]. These findings are consistent with the proposed mechanism and have been supported by computational modeling of the reaction pathway.

Friedel-Crafts Acylation Studies

The use of 3-bromopropionyl chloride in Friedel-Crafts acylation reactions has been investigated, particularly for the synthesis of β-brominated aromatic ketones. Research has shown that aluminum chloride catalyzes the reaction effectively, with the bromine substituent remaining intact under the reaction conditions [7].

Studies have demonstrated that the regioselectivity of Friedel-Crafts acylation depends on the aromatic substrate and reaction conditions. For electron-rich aromatics such as anisole, the reaction proceeds with high para-selectivity, while electron-poor substrates show reduced reactivity [7]. The bromine substituent has been shown to survive the reaction conditions, allowing for subsequent synthetic transformations.

| Substrate | Catalyst/Conditions | Mechanism Type | Rate-determining Step | Yield Range (%) |

|---|---|---|---|---|

| Anilines | K2CO3, DCE | Addition-elimination | Nucleophilic attack | 80-95 |

| Alcohols | Pyridine, DCM | Addition-elimination | Nucleophilic attack | 70-90 |

| Phenols | Et3N, DCM | Addition-elimination | Nucleophilic attack | 60-85 |

| Heterocycles | AlCl3, DCE | Friedel-Crafts | Electrophilic attack | 65-85 |

| Organometallics | Cu(I), ligand | Oxidative addition | Reductive elimination | 70-90 |

Mixed Hydride Reduction Studies

The reduction of 3-bromopropionyl chloride using mixed hydride reagents has been the subject of extensive mechanistic investigation. These studies have revealed the complex interplay between the two reducible functionalities and have provided insights into selective reduction strategies.

Lithium Aluminum Hydride Reduction

Studies on the reduction of 3-bromopropionyl chloride with lithium aluminum hydride have shown that both the acyl chloride and alkyl bromide functionalities are reduced under standard conditions [8] [9]. The reaction proceeds through sequential reduction, with initial rapid reduction of the acyl chloride to form the corresponding aldehyde intermediate, followed by further reduction to the primary alcohol [9].

The mechanism involves nucleophilic attack by hydride ion at the carbonyl carbon, following the typical addition-elimination pathway for acyl chloride reduction [9]. The intermediate aldehyde is rapidly reduced under the reaction conditions, preventing its isolation. Simultaneously, the alkyl bromide undergoes reduction through an SN2 mechanism, with hydride ion displacing the bromine atom [10].

Research has demonstrated that the reduction is non-selective, yielding 3-hydroxypropanol as the primary product along with various debrominated side products [11]. The lack of selectivity has been attributed to the high reactivity of lithium aluminum hydride toward both functionalities.

Sodium Borohydride Reduction Studies

The reduction of 3-bromopropionyl chloride with sodium borohydride has been extensively studied, revealing different mechanistic pathways depending on the reaction conditions. Under standard conditions in protic solvents, the reaction yields primarily the corresponding primary alcohol, with the bromine substituent remaining intact [12] [13].

Mechanistic studies have shown that sodium borohydride selectively reduces the acyl chloride functionality while leaving the alkyl bromide unreacted [12]. This selectivity has been attributed to the lower nucleophilicity of borohydride compared to aluminum hydride, resulting in preferential reaction with the more electrophilic acyl chloride center [13].

Research has demonstrated that the reaction can be stopped at the aldehyde stage by using carefully controlled conditions. Studies by Brown and colleagues have shown that using sodium borohydride in dimethylformamide with pyridine as a borane scavenger allows for selective reduction to the aldehyde in 70-90% yield [12].

Selective Reduction with Modified Hydrides

The development of selective reduction protocols has been a major focus of research. Studies have shown that lithium tri-tert-butoxyaluminum hydride selectively reduces the acyl chloride functionality while leaving the alkyl bromide intact [8]. This selectivity has been exploited in synthetic applications requiring retention of the bromine substituent.

The mechanism of selective reduction involves the bulky tert-butoxy groups reducing the reactivity of the hydride reagent, allowing for discrimination between the two electrophilic centers [8]. Kinetic studies have shown that the rate of acyl chloride reduction is approximately 100-fold faster than alkyl bromide reduction under these conditions [8].

| Reducing Agent | Product | Reaction Temperature (°C) | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| LiAlH4 | Primary alcohol | -78 to 25 | 80-95 | Non-selective |

| NaBH4 | Primary alcohol | 0 to 25 | 70-85 | Non-selective |

| LiAl(OtBu)3H | Aldehyde | -78 | 70-85 | Selective |

| NaBH4/DMF/Pyridine | Aldehyde | 0 | 70-90 | Selective |

Structure-Reactivity Relationship Research

The structure-reactivity relationships of 3-bromopropionyl chloride have been investigated through systematic studies comparing its behavior with related compounds. These investigations have provided fundamental insights into how structural features influence reactivity patterns.

Photodissociation Studies

Extensive photodissociation studies have been conducted on 3-bromopropionyl chloride and related compounds to understand the fundamental aspects of bond-breaking processes. Research by Lin and colleagues has investigated the competitive photodissociation pathways following excitation at 234-235 nm [14] [15].

The studies have revealed that 3-bromopropionyl chloride exhibits unique photodissociation behavior compared to its structural analogues. The branching ratio for C-Br versus C-Cl bond fission is significantly lower (0.098) compared to bromoacetyl chloride (0.47) and 2-bromopropionyl chloride (0.24) [14]. This trend has been attributed to the increasing distance between the bromine atom and the carbonyl chromophore, which affects the nonadiabatic coupling strength.

The photodissociation mechanism involves initial excitation to the first singlet excited state, followed by competitive bond fission pathways [14]. For 3-bromopropionyl chloride, the C-Br bond fission is severely suppressed due to nonadiabatic effects, with the reaction proceeding predominantly through adiabatic pathways [14].

Nonadiabatic Effects in Bond Dissociation

Research on nonadiabatic effects in the photodissociation of 3-bromopropionyl chloride has provided insights into the fundamental mechanisms of bond breaking. Studies have shown that the nonadiabatic coupling between electronic states plays a crucial role in determining the branching ratios between different dissociation channels [16] [17].

The nonadiabatic effects are particularly pronounced for 3-bromopropionyl chloride due to the spatial separation between the bromine atom and the carbonyl chromophore [14]. This separation reduces the diabatic coupling strength, leading to adiabatic dissociation pathways that are subject to nonadiabatic suppression [14].

Computational studies have calculated the potential energy surfaces for both adiabatic and diabatic dissociation pathways [16]. The results show that the C-Br bond fission barrier is formed by an avoided crossing between electronic states, creating a bottleneck that suppresses this dissociation channel [16].

Comparative Analysis with Structural Analogues

Systematic structure-reactivity studies have compared 3-bromopropionyl chloride with other halogenated acyl chlorides to understand the effects of halogen position and identity. Research has shown that the position of the halogen substituent significantly affects both thermal and photochemical reactivity [14].

The comparison of branching ratios reveals a clear trend: bromoacetyl chloride (0.47) > 2-bromopropionyl chloride (0.24) > 3-bromopropionyl chloride (0.098) [14]. This trend correlates with the distance between the halogen and the carbonyl group, supporting the proposed mechanism involving distance-dependent nonadiabatic coupling.

| Compound | C-Br/C-Cl Branching Ratio | Photodissociation Wavelength (nm) | Dissociation Mechanism | Nonadiabatic Suppression |

|---|---|---|---|---|

| Bromoacetyl chloride | 0.470 | 234 | Diabatic | Low |

| 2-Bromopropionyl chloride | 0.240 | 235 | Diabatic | Moderate |

| 3-Bromopropionyl chloride | 0.098 | 235 | Adiabatic | High |

Electronic Structure Calculations

Computational studies using density functional theory have provided detailed insights into the electronic structure of 3-bromopropionyl chloride and its influence on reactivity. These calculations have revealed the orbital interactions that govern the chemical behavior of this compound [16].

The calculations show that the LUMO is primarily localized on the carbonyl group with significant antibonding character between carbon and oxygen [16]. The bromine substituent contributes to the stabilization of this orbital through inductive effects, enhancing the electrophilicity of the carbonyl carbon [16].

Natural bond orbital analysis has revealed the charge distribution in 3-bromopropionyl chloride, showing partial positive charge on the carbonyl carbon (+0.85) and the carbon bearing the bromine substituent (+0.12) [16]. This charge distribution is consistent with the observed reactivity patterns, with nucleophiles preferentially attacking the more electrophilic carbonyl carbon.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.